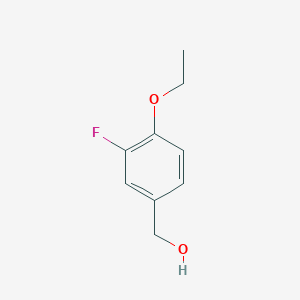

(4-Ethoxy-3-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQHDWXIUIIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Research Landscape of 4 Ethoxy 3 Fluorophenyl Methanol

Contextualization within Modern Organic Chemistry Research

In the realm of modern organic chemistry, the development of efficient and selective synthetic methodologies is paramount. Substituted benzyl (B1604629) alcohols, such as (4-Ethoxy-3-fluorophenyl)methanol, are fundamental starting materials and intermediates. Their utility stems from the versatile reactivity of the hydroxymethyl group, which can be readily transformed into a wide array of other functional groups.

The presence of both an ethoxy and a fluorine substituent on the phenyl ring significantly influences the molecule's reactivity and properties. The fluorine atom, being highly electronegative, can alter the electron density of the aromatic ring, impacting its reactivity in electrophilic substitution reactions and modifying the acidity of the benzylic proton. numberanalytics.com This electronic modulation is a key tool for fine-tuning the chemical behavior of synthetic intermediates.

Contemporary research in organic synthesis increasingly focuses on the development of novel catalytic systems for the transformation of benzyl alcohols. These include methods for oxidation to aldehydes and carboxylic acids, as well as advanced carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed reactions are widely used for the cross-coupling of benzyl-type substrates. beilstein-journals.org The development of greener and more efficient synthetic routes, such as the electrocatalytic deoxyfluorination of benzyl alcohols using sulfur hexafluoride (SF6) as a fluorinating agent, highlights the ongoing innovation in this area. thieme-connect.comrsc.org

The table below summarizes some of the key transformations involving substituted benzyl alcohols, which are applicable to this compound.

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Deoxyfluorination | Electrocatalysis, SF6 | Benzyl fluoride | Introduction of fluorine for medicinal applications. thieme-connect.comrsc.org |

| C(sp3)-H Fluorination | Palladium or Manganese Catalysis | Benzyl fluoride | Direct functionalization of C-H bonds. beilstein-journals.org |

| Oxidation | Various (e.g., TEMPO, metals) | Benzaldehyde (B42025), Benzoic acid | Key intermediates for further synthesis. |

| Cross-Coupling | Palladium, Nickel, or Copper Catalysts | Substituted diphenylmethanes, etc. | Formation of complex carbon skeletons. |

| Etherification | Williamson or other methods | Benzyl ethers | Synthesis of various functional molecules. |

This table is generated based on general reactions for substituted benzyl alcohols and does not represent specific published research on this compound.

Interdisciplinary Relevance in Academic Investigations

The structural motifs present in this compound give it considerable relevance in interdisciplinary research, most notably in medicinal chemistry and materials science. The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. nih.govnumberanalytics.com Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance bioavailability by modulating lipophilicity. nih.govnumberanalytics.com

Consequently, fluorinated building blocks like this compound are highly sought after for the synthesis of new therapeutic agents. numberanalytics.comresearchgate.net Aromatic compounds containing fluorine have been successfully integrated into a wide range of pharmaceuticals, including anticancer agents, antibiotics, and drugs targeting the central nervous system. numberanalytics.comresearchgate.net The 3-fluoro-4-alkoxy substitution pattern, in particular, is a feature in various biologically active molecules, suggesting that this compound could serve as a key precursor for novel drug discovery programs. For example, fluorinated 3-benzyl-5-indolecarboxamides have been identified as potent leukotriene receptor antagonists. nih.gov

Beyond medicine, fluorinated organic compounds are finding applications in materials science. The introduction of fluorine can impart unique properties to polymers and liquid crystals, such as increased thermal stability and altered optical properties. numberanalytics.com The specific combination of substituents in this compound makes it a potential monomer or intermediate for the synthesis of advanced materials.

Evolution of Research Trajectories and Key Focus Areas

The research trajectory for compounds like this compound is evolving from fundamental synthetic explorations to more application-driven investigations. A key focus area is the development of more efficient and sustainable methods for the synthesis and functionalization of fluorinated benzyl alcohols. This includes the use of visible-light photoredox catalysis and electrochemistry to drive reactions under milder conditions, reducing the reliance on harsh reagents. thieme-connect.comrsc.org

Another significant trend is the direct C-H functionalization of benzylic positions, which offers a more atom-economical approach to creating complexity compared to traditional pre-functionalization strategies. beilstein-journals.org Research into the catalytic, and in some cases enantioselective, fluorination of benzylic C-H bonds is particularly active. beilstein-journals.org

Furthermore, the exploration of the biological activity of molecules derived from this compound is a burgeoning field. As the understanding of the "fluorine effect" in medicinal chemistry deepens, there is a growing demand for novel, well-defined fluorinated building blocks. nih.govnih.gov Future research will likely focus on incorporating this and similar scaffolds into libraries of compounds for high-throughput screening against various biological targets. The synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular imaging agents for Positron Emission Tomography (PET), represents another frontier where fluorinated intermediates are crucial. nih.gov

The table below outlines the evolving research focus for this class of compounds.

| Research Area | Past Focus | Current & Future Focus |

| Synthesis | Traditional multi-step syntheses. | Catalytic, enantioselective, and green methods (e.g., photocatalysis, electrochemistry). thieme-connect.comrsc.org |

| Functionalization | Reactions of the alcohol group. | Direct C-H bond functionalization. beilstein-journals.org |

| Applications | Use as a general organic intermediate. | Targeted synthesis for medicinal chemistry (e.g., drug discovery, PET imaging) and materials science. nih.govnumberanalytics.comresearchgate.net |

This table represents a general evolution in the field of substituted benzyl alcohols and is not based on specific historical research for this compound.

Advanced Synthetic Methodologies for 4 Ethoxy 3 Fluorophenyl Methanol and Analogous Structures

Rational Design of Synthetic Routes

The construction of (4-Ethoxy-3-fluorophenyl)methanol necessitates a strategic approach to assemble the substituted benzene (B151609) ring and the methanol (B129727) moiety. The rational design of its synthesis involves carefully planned steps for carbon-carbon bond formation, aromatic functionalization, introduction of the ethoxy group, and transformations of the methanol group. A common starting point for such syntheses is a commercially available substituted benzene derivative, which is then elaborated to the final product through a series of chemical transformations.

Strategies for Carbon-Carbon Bond Formation

A key step in the synthesis of this compound is the formation of the carbon-carbon bond between the aromatic ring and the methanol carbon. Several classical and modern organic reactions can be employed for this purpose.

One of the most common methods involves the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative . For instance, 4-ethoxy-3-fluorobenzaldehyde (B1592500) can be reduced to this compound using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in Similarly, 4-ethoxy-3-fluorobenzoic acid can be reduced to the target alcohol. researchgate.netnih.gov The synthesis of the prerequisite aldehyde or carboxylic acid can be achieved through various aromatic functionalization techniques.

Another powerful strategy is the Grignard reaction . A Grignar reagent, such as (4-ethoxy-3-fluorophenyl)magnesium bromide, can be prepared from the corresponding aryl bromide and reacted with formaldehyde (B43269) to yield the desired benzyl (B1604629) alcohol. organic-chemistry.orggoogle.comgoogle.com This approach is particularly useful when the aryl halide is readily accessible.

The Wittig reaction provides an alternative route, especially for creating analogs with modified side chains. google.comgoogle.comrsc.orghymasynthesis.comgoogle.com While not a direct route to the methanol group itself, it can be used to introduce a carbon-carbon double bond which can then be further functionalized to an alcohol.

Modern cross-coupling reactions like the Suzuki-Miyaura coupling also offer a versatile platform for constructing the carbon framework. ncert.nic.innih.govgoogle.comorgsyn.orggoogle.com For example, a boronic acid derivative of the fluorinated ethoxybenzene can be coupled with a suitable partner to build the desired structure.

| Method | Precursor(s) | Key Reagents | Description |

| Aldehyde/Acid Reduction | 4-Ethoxy-3-fluorobenzaldehyde or 4-Ethoxy-3-fluorobenzoic acid | NaBH₄, LiAlH₄ | Reduction of a carbonyl or carboxyl group to a primary alcohol. |

| Grignard Reaction | 4-Ethoxy-3-fluorobromobenzene, Formaldehyde | Mg | Formation of a Grignard reagent followed by nucleophilic addition to formaldehyde. |

| Wittig Reaction | A phosphorus ylide and a substituted benzaldehyde | Ph₃P=CHR, Aldehyde | Formation of a C=C bond, which can be subsequently converted to an alcohol. |

| Suzuki-Miyaura Coupling | A boronic acid and an aryl halide | Pd catalyst, Base | Palladium-catalyzed cross-coupling to form a C-C bond between two aromatic fragments. |

Methodologies for Aromatic Functionalization

The precise placement of the fluorine and ethoxy groups on the benzene ring is crucial. The synthesis often starts with a precursor that already contains one or more of the desired substituents.

Introduction of Fluorine: The fluorine atom can be introduced onto the aromatic ring using various fluorination techniques. Electrophilic fluorinating agents like Selectfluor® can be used for direct fluorination of an activated aromatic ring. nih.govprepchem.com Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, or the Balz-Schiemann reaction involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can be employed. orgsyn.orgprepchem.com A method for introducing fluorine into an aromatic ring structure using NF₄BF₄ as a reagent via an electrophilic substitution reaction has also been reported. researchgate.netbeilstein-journals.orgorganic-chemistry.org

Directing Group Effects: The order of introduction of the substituents is critical and is governed by the directing effects of the groups already present on the ring. For instance, an ethoxy group is an ortho-, para-director, while a fluorine atom is also an ortho-, para-director, albeit a deactivating one. These directing effects must be carefully considered to achieve the desired 3-fluoro-4-ethoxy substitution pattern.

A plausible synthetic sequence could start from 3-fluoro-4-hydroxybenzoic acid, a commercially available building block. nih.gov This precursor already contains the desired fluorine and a hydroxyl group at the correct positions.

| Functionalization | Method | Key Reagents/Conditions |

| Fluorination | Electrophilic Fluorination | Selectfluor® |

| Nucleophilic Aromatic Substitution | KF, CsF | |

| Balz-Schiemann Reaction | HBF₄, NaNO₂, heat | |

| Electrophilic Substitution | NF₄BF₄, HF |

Introduction and Modification of the Ethoxy Group

The ethoxy group is typically introduced via an etherification reaction. The Williamson ether synthesis is a widely used and reliable method. fluorochem.co.uknih.govbldpharm.com This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl bromide or ethyl iodide).

In the context of synthesizing this compound, starting from 3-fluoro-4-hydroxybenzoic acid, the phenolic hydroxyl group can be ethylated using this method. nih.gov It is often necessary to protect the carboxylic acid group before performing the etherification to avoid side reactions.

The Ullmann condensation presents an alternative for the formation of the aryl ether bond, particularly when the Williamson ether synthesis is not efficient. google.comresearchgate.netrsc.orgglobalscientificjournal.comresearchgate.net This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst.

| Reaction | Reactants | Key Reagents/Conditions |

| Williamson Ether Synthesis | 3-Fluoro-4-hydroxyphenyl derivative, Ethyl halide | Base (e.g., K₂CO₃, NaH), Ethyl bromide/iodide |

| Ullmann Condensation | Aryl halide, Ethanol (B145695) | Copper catalyst, Base |

Transformations of the Methanol Moiety

The primary alcohol group in this compound can undergo various transformations to yield other valuable compounds.

Oxidation: The methanol moiety can be oxidized to the corresponding aldehyde, 4-ethoxy-3-fluorobenzaldehyde, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation can lead to the corresponding carboxylic acid.

Conversion to Halides: The alcohol can be converted into a benzyl halide (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). nih.gov These halides are versatile intermediates for further nucleophilic substitution reactions.

| Transformation | Product | Key Reagents |

| Oxidation | 4-Ethoxy-3-fluorobenzaldehyde | PCC, MnO₂ |

| Halogenation | (4-Ethoxy-3-fluorophenyl)methyl halide | PBr₃, SOCl₂ |

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Catalytic Asymmetric Reactions

Catalytic asymmetric methods are highly efficient for preparing chiral alcohols. One of the most prominent strategies is the asymmetric reduction of a prochiral ketone . For example, 4-ethoxy-3-fluorophenyl methyl ketone can be reduced to the corresponding chiral secondary alcohol using a chiral catalyst and a reducing agent. rsc.orgnih.govorgsyn.orgnih.govgoogle.com Catalysts based on transition metals like ruthenium, rhodium, or iridium, in combination with chiral ligands, are commonly used for this purpose. Oxazaborolidine catalysts, as developed by Corey, are also effective for the enantioselective reduction of ketones. www.gov.uk

Another powerful technique is the enzymatic kinetic resolution of a racemic alcohol . google.com In this method, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity. For instance, racemic this compound could be resolved using a lipase and an acyl donor like vinyl acetate. The efficiency of such resolutions can be enhanced by employing dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

| Method | Starting Material | Key Catalyst/Enzyme | Description |

| Asymmetric Ketone Reduction | 4-Ethoxy-3-fluorophenyl ketone | Chiral Ru, Rh, or Ir catalysts; Chiral oxazaborolidines | Enantioselective reduction of a prochiral ketone to a chiral alcohol. |

| Enzymatic Kinetic Resolution | Racemic this compound | Lipase (e.g., from Candida antarctica) | Selective acylation of one enantiomer of a racemic alcohol. |

| Dynamic Kinetic Resolution | Racemic this compound | Lipase and a racemization catalyst (e.g., a Ru complex) | Enzymatic resolution combined with in situ racemization of the slower-reacting enantiomer. |

Chiral Auxiliary-Based Approaches

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different biological activities. Chiral auxiliaries are powerful tools to achieve high levels of stereoselectivity. These are chiral molecules that are temporarily attached to a substrate, directing a subsequent chemical transformation to favor the formation of one stereoisomer over another. After the desired stereoselective reaction, the auxiliary can be removed and ideally recycled.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be employed in the reduction of the corresponding prochiral ketone, 4-ethoxy-3-fluorobenzaldehyde. A common strategy involves the use of Evans oxazolidinone auxiliaries. For instance, the aldehyde could first be converted to an α,β-unsaturated system, which is then reacted with a chiral oxazolidinone. Subsequent diastereoselective reduction of the ketone, directed by the chiral auxiliary, would yield a protected form of the desired chiral alcohol.

Another widely used class of chiral auxiliaries is based on sulfur compounds, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones. These have shown excellent effectiveness in asymmetric synthesis. The choice of the specific chiral auxiliary depends on the substrate and the reaction conditions, and often requires empirical optimization to achieve the highest diastereoselectivity.

| Type of Chiral Auxiliary | Common Examples | Typical Application |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |

| Camphorsultams | (+)- and (-)-Camphorsultam | Asymmetric Diels-Alder reactions, Michael additions |

| Pseudoephedrine Amides | (+)- and (-)-Pseudoephedrine | Asymmetric alkylations |

| Sulfur-based Auxiliaries | 1,3-Thiazolidine-2-thiones | Asymmetric aldol reactions |

Diastereoselective and Regioselective Considerations

Diastereoselectivity

In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). For analogs of this compound that may contain an additional stereocenter, diastereoselective synthesis is paramount. For example, in an aldol reaction between an enolate derived from a derivative of 4-ethoxy-3-fluorobenzaldehyde and another chiral aldehyde, the formation of one diastereomer over others would be the goal. The stereochemical outcome of such reactions is often influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion and solvent. The use of chiral auxiliaries, as discussed previously, is a primary method for inducing diastereoselectivity. sapub.orgyoutube.com

Regioselectivity

Regioselectivity refers to the control of the position of chemical bond formation in a molecule. In the context of synthesizing this compound or its analogs, regioselectivity is critical, particularly during the functionalization of the aromatic ring. The substitution pattern of the starting material, 4-ethoxy-3-fluorobenzene, dictates the position of subsequent reactions. For instance, electrophilic aromatic substitution reactions on this molecule would be directed by the activating ethoxy group and the deactivating but ortho-, para-directing fluorine atom. The interplay of these electronic effects, along with steric considerations, determines the regiochemical outcome. nih.govresearchgate.net

Furthermore, directed ortho-metalation is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. rsc.org By using a directing group, such as an amide or an oxazoline, a specific ortho position can be selectively deprotonated by a strong base, followed by quenching with an electrophile to introduce a desired functional group with high precision.

Green Chemistry Principles in Synthetic Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The pharmaceutical industry, in particular, has been increasingly adopting these principles to minimize its environmental footprint. bookpi.orgchalmers.se

Environmentally Benign Reaction Conditions and Solvent Selection

A key aspect of green chemistry is the use of environmentally friendly solvents, or ideally, the elimination of solvents altogether. Water is an attractive solvent due to its non-toxic nature, non-flammability, and abundance. The use of surfactants in aqueous media can facilitate the reaction of poorly soluble organic substrates. mdpi.com Other green solvents include supercritical fluids like CO2, ionic liquids, and bio-derived solvents such as ethanol and propylene (B89431) carbonate. acs.orgresearchgate.net

For the synthesis of this compound, a green approach would involve the reduction of 4-ethoxy-3-fluorobenzaldehyde using a catalytic method in a green solvent. For example, catalytic transfer hydrogenation using a ruthenium catalyst with formic acid as the hydrogen source can be performed in water, representing a greener alternative to traditional reductions with metal hydrides like sodium borohydride in organic solvents. beilstein-journals.org

| Green Solvent | Properties | Potential Application in Benzyl Alcohol Synthesis |

| Water | Non-toxic, non-flammable, abundant | Catalytic hydrogenation, biocatalysis |

| Ethanol | Renewable, biodegradable, low toxicity | Solvent for reductions and other transformations |

| Propylene Carbonate | Biodegradable, low toxicity, high boiling point | Solvent for metal-catalyzed reactions |

| Supercritical CO2 | Non-toxic, non-flammable, easily removable | Extractions, chromatographic separations |

| Ionic Liquids | Low vapor pressure, tunable properties | Catalytic reactions, extractions |

Atom Economy and Sustainability Metrics

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. kccollege.ac.in It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.comyoutube.com A higher atom economy signifies a more sustainable process with less waste generation. scranton.eduyoutube.com

For the synthesis of this compound (molar mass: 170.18 g/mol ) via the reduction of 4-ethoxy-3-fluorobenzaldehyde (molar mass: 168.16 g/mol ) with sodium borohydride (NaBH4, molar mass: 37.83 g/mol ) in a typical workup with water and acid, the idealized reaction is:

4 C₉H₉FO₂ + NaBH₄ + 4 H₂O → 4 C₉H₁₁FO₂ + NaB(OH)₄

The atom economy for this reaction would be calculated as:

Atom Economy = (Molecular Weight of Desired Product) / (Sum of Molecular Weights of All Reactants) x 100

In a simplified view considering only the aldehyde and the reducing agent, the atom economy is less than 100% due to the atoms from the borohydride not being incorporated into the final product. Addition and rearrangement reactions have 100% atom economy in principle, while substitution and elimination reactions have lower atom economies. youtube.com

Other sustainability metrics, such as the E-factor (Environmental Factor), which measures the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which is the ratio of the total mass used in a process to the mass of the final product, are also used to evaluate the greenness of a chemical process.

Applications of Modern Synthetic Technologies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inrsc.org By directly heating the reactants and solvent, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, as well as increased product yields and purities. sapub.orgnih.govcymitquimica.com

The synthesis of this compound can be significantly enhanced using this technology. For example, the reduction of 4-ethoxy-3-fluorobenzaldehyde can be performed under microwave irradiation. scielo.org.mx Studies on analogous aromatic aldehydes have shown that microwave-assisted reductions using various reducing agents, including sodium borohydride supported on silica (B1680970) gel or even green reagents like Aloe vera extract, can be completed in minutes with high yields. sapub.orgscielo.org.mxscielo.org.mxresearchgate.net This rapid and efficient heating makes microwave synthesis particularly suitable for high-throughput screening of reaction conditions and for the rapid synthesis of compound libraries. rsc.org

| Reaction Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Energy Efficiency | Lower (heats vessel first) | Higher (direct heating of reactants/solvent) |

| Product Yield | Often lower | Often higher |

| Side Reactions | More prevalent | Often reduced due to short reaction times |

| Scalability | Well-established | Can be challenging but flow reactors offer solutions rsc.org |

Flow Chemistry Methodologies

The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of complex molecules, including this compound and its structural analogs. This technology offers substantial advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scalability. The enclosed and automated nature of flow reactors is particularly beneficial for reactions involving toxic or unstable intermediates.

A primary application of flow chemistry in synthesizing substituted benzyl alcohols involves the reduction of the corresponding benzaldehydes. In a typical setup, a solution of the aldehyde substrate is continuously pumped and mixed with a stream of a reducing agent within a temperature-controlled reactor coil. The short residence time within the reactor, often on the order of minutes, is sufficient to achieve high conversion rates and yields, a significant improvement over batch reactions that can take several hours. beilstein-journals.org

For instance, the reduction of various substituted benzaldehydes has been successfully demonstrated using solid-supported reducing agents packed into columns. This approach simplifies the purification process, as the excess reagent and byproducts are retained within the column, allowing for the direct collection of the product solution.

Furthermore, flow chemistry is exceptionally well-suited for photochemical reactions, such as light-induced benzylic fluorinations. organic-chemistry.orgnih.gov These reactions, when conducted in batch, can be inefficient due to the limited penetration of light through the reaction mixture. In contrast, the use of narrow, transparent tubing in flow reactors, such as those made from fluorinated ethylene (B1197577) propylene (FEP), ensures uniform irradiation of the reaction stream. organic-chemistry.org This leads to higher efficiency and selectivity in fluorination processes. Studies have shown successful benzylic fluorination using reagents like Selectfluor® in conjunction with a photocatalyst under continuous flow, achieving high yields in residence times of less than 30 minutes. organic-chemistry.orgnih.govorganic-chemistry.org

The integration of in-line purification techniques, such as scavenger resins, further enhances the utility of flow synthesis. durham.ac.uk These resins can be packed into columns and placed at the exit of the reactor to selectively remove unreacted starting materials, reagents, and byproducts, delivering a high-purity product stream and often eliminating the need for traditional workup procedures. durham.ac.uk

The table below details representative examples of reactions analogous to the synthesis of this compound, showcasing the conditions and outcomes achieved using flow chemistry methodologies.

Table 1: Flow Chemistry Methodologies for the Synthesis of Benzyl Alcohol Analogs

| Reaction Type | Substrate | Reagents/Catalyst | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aldol Reaction | 4-Bromobenzaldehyde | Silyl enol ether | 20 min | - | 100% Conversion | beilstein-journals.org |

| Benzylic Fluorination | Various benzylic substrates | Selectfluor, Xanthone (photocatalyst) | < 30 min | - | Good to Excellent | organic-chemistry.orgnih.gov |

| Aldol Reaction | p-Nitrobenzaldehyde | Solid-supported peptide aldol catalyst | 6 min | Room Temp. | 99% | beilstein-journals.org |

| Wolff–Kishner Reduction | Various aldehydes and ketones | - | 22 min | 200 | 70-87% | acs.org |

Mechanistic Investigations of Chemical Transformations Involving 4 Ethoxy 3 Fluorophenyl Methanol

Elucidation of Reaction Mechanisms and Elementary Steps

The most common and direct method for the synthesis of (4-Ethoxy-3-fluorophenyl)methanol is the reduction of 4-ethoxy-3-fluorobenzaldehyde (B1592500). This transformation can be achieved through several mechanistic pathways, primarily involving hydride-donating reagents or catalytic hydrogenation.

The reduction using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) is a well-established method for converting aldehydes to primary alcohols. ncert.nic.in The mechanism proceeds through a series of elementary steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), originating from the borohydride or aluminohydride complex, on the electrophilic carbonyl carbon of 4-ethoxy-3-fluorobenzaldehyde.

Formation of an Alkoxide Intermediate: This attack leads to the cleavage of the carbon-oxygen π-bond, resulting in the formation of a tetrahedral alkoxide intermediate.

Protonation: The final step involves the protonation of the negatively charged oxygen atom of the alkoxide intermediate. This is typically achieved by adding a protic solvent, such as water or ethanol (B145695), during the work-up phase of the reaction. The proton source donates a proton to the alkoxide, yielding the final product, this compound.

The following table summarizes the key elementary steps in the hydride reduction of 4-ethoxy-3-fluorobenzaldehyde.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic attack by hydride ion | 4-ethoxy-3-fluorobenzaldehyde, Hydride reagent (e.g., NaBH₄) | Tetrahedral alkoxide intermediate |

| 2 | Protonation of the alkoxide | Tetrahedral alkoxide intermediate, Protic solvent (e.g., H₂O) | This compound |

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas (H₂) and a metal catalyst. The mechanism for catalytic hydrogenation is more complex and occurs on the surface of the catalyst. The generally accepted Horiuti-Polanyi mechanism suggests the following steps:

Adsorption of Reactants: Both the 4-ethoxy-3-fluorobenzaldehyde and hydrogen molecules are adsorbed onto the surface of the catalyst.

Dissociation of Hydrogen: The H-H bond in the hydrogen molecule is broken, leading to the formation of adsorbed hydrogen atoms.

Stepwise Hydrogenation: The adsorbed aldehyde undergoes stepwise addition of the adsorbed hydrogen atoms. The first hydrogen atom adds to the oxygen of the carbonyl group, and the second hydrogen atom adds to the carbonyl carbon.

Desorption of the Product: Once the hydrogenation is complete, the resulting this compound molecule desorbs from the catalyst surface.

Role of Catalysts in Mediating Transformations

Catalysts play a crucial role in the synthesis of this compound, particularly in hydrogenation reactions. They provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed in the process.

For the reduction of aromatic aldehydes, common heterogeneous catalysts include platinum group metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on materials like carbon (C) or barium sulfate (B86663) (BaSO₄). ncert.nic.in The choice of catalyst and support can influence the activity and selectivity of the reaction.

In some cases, bimetallic catalysts, such as PtAu alloy nanoparticles, have been shown to exhibit enhanced catalytic activity due to synergistic effects between the two metals. rsc.org This synergy can arise from modifications to the electronic structure of the metals upon alloying, which can lead to more favorable adsorption of the reactants and a lower energy barrier for the reaction. rsc.org While not specifically documented for this compound, such principles are broadly applicable to catalytic reductions of aromatic aldehydes.

Phase-transfer catalysts (PTCs) can also be relevant in transformations involving this compound, especially in reactions where the reactants are in different phases, such as etherification reactions. A PTC, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs. acs.org For instance, in the etherification of a benzyl (B1604629) alcohol, a PTC can transport a hydroxide (B78521) ion into the organic phase to deprotonate the alcohol, making it a more potent nucleophile.

The table below provides examples of catalysts that are relevant to the synthesis and transformation of this compound.

| Catalyst Type | Example(s) | Relevant Reaction | Function |

| Hydride Reagent | Sodium Borohydride (NaBH₄), Lithium Aluminium Hydride (LiAlH₄) | Aldehyde Reduction | Source of hydride ions for nucleophilic attack. ncert.nic.in |

| Heterogeneous Catalyst | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C) | Catalytic Hydrogenation | Provides a surface for the adsorption and reaction of aldehyde and hydrogen. ncert.nic.in |

| Bimetallic Catalyst | Platinum-Gold (PtAu) Nanoparticles | Catalytic Reduction | Exhibits synergistic effects for enhanced catalytic activity. rsc.org |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Etherification | Facilitates the transfer of reactants between immiscible phases. acs.org |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are essential for a complete understanding of a reaction mechanism. In the synthesis of this compound from its corresponding aldehyde via hydride reduction, the key intermediate is the tetrahedral alkoxide anion . This intermediate is formed after the nucleophilic addition of the hydride to the carbonyl carbon. ncert.nic.in Its existence is generally transient and it is typically not isolated but is inferred from the reaction mechanism and the final product.

In some reactions, intermediates may be difficult or impossible to detect because they react further as soon as they are formed. For example, in a study of a two-step reaction under phase-transfer catalysis, the intermediate product was not observed because the rate of the second reaction was significantly faster than the first. acs.org This highlights a common challenge in the study of reaction intermediates.

The characterization of such transient species often relies on spectroscopic techniques. For instance, in situ spectroscopic methods such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can sometimes be used to observe the formation and consumption of intermediates during the course of a reaction. Computational chemistry can also provide valuable insights into the structure and stability of proposed intermediates.

For catalytic reactions, the intermediates are species that are adsorbed onto the catalyst surface. These can include the adsorbed aldehyde, adsorbed hydrogen atoms, and partially hydrogenated species. Techniques such as diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can be used to study these surface-adsorbed species under reaction conditions.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The study of reaction kinetics provides information about the rate of a chemical reaction and the factors that influence it, while thermodynamics describes the energy changes that occur during a reaction.

Kinetic Aspects: The rate of the reduction of 4-ethoxy-3-fluorobenzaldehyde to this compound would be expected to depend on several factors, including the concentration of the reactants, the temperature, and the presence and concentration of any catalyst. For a reaction involving a hydride reagent, the rate law would likely show a dependence on the concentrations of both the aldehyde and the hydride reagent.

In the case of catalytic reactions, the kinetics can be more complex due to the involvement of the catalyst surface. The rate may be influenced by the rate of adsorption of reactants, the surface reaction itself, or the rate of desorption of the product. Kinetic models for such reactions often follow rate laws such as the Langmuir-Hinshelwood model, which accounts for the adsorption of reactants on the catalyst surface. A kinetic study of a similar reaction system demonstrated that the reaction followed a pseudo-first-order rate law, and the apparent rate constant could be determined under various conditions. acs.org

Thermodynamic Aspects: The reduction of an aldehyde to an alcohol is generally an exothermic process, meaning it releases heat. The thermodynamic feasibility of the reaction is determined by the change in Gibbs free energy (ΔG), which must be negative for a spontaneous reaction. The key thermodynamic parameters of interest include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG).

The table below outlines the key kinetic and thermodynamic parameters relevant to the study of chemical transformations involving this compound.

| Parameter Type | Parameter | Significance |

| Kinetic | Rate Law | Describes the relationship between reactant concentrations and reaction rate. |

| Kinetic | Rate Constant (k) | A proportionality constant that reflects the intrinsic reactivity of the system. |

| Kinetic | Activation Energy (Ea) | The minimum energy required for a reaction to occur; lower for catalyzed reactions. |

| Thermodynamic | Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction at constant pressure. |

| Thermodynamic | Entropy of Reaction (ΔS) | The change in the degree of disorder of the system. |

| Thermodynamic | Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). |

Spectroscopic and Diffraction Based Structural Elucidation of 4 Ethoxy 3 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For (4-Ethoxy-3-fluorophenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are employed to assign the chemical environment of each atom.

Proton NMR spectroscopy of this compound, typically run in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each type of proton in the molecule. The aromatic protons appear as a multiplet in the range of δ 6.84-6.79 ppm. A singlet at δ 6.88 ppm is also observed in the aromatic region. The benzylic protons of the methanol (B129727) group (CH₂OH) are observed as a doublet at approximately δ 4.87 ppm, with a coupling constant (J) of 5.8 Hz, indicating coupling to the adjacent hydroxyl proton. The hydroxyl proton itself appears as a singlet at around δ 2.02 ppm. The ethoxy group gives rise to a quartet at around δ 4.06 ppm (OCH₂) and a triplet at δ 1.20 ppm (OCH₂CH₃), characteristic of an ethyl group coupled to each other. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.88 | s | 1H | Ar-H |

| 6.84-6.79 | m | 2H | Ar-H |

| 4.87 | d, J = 5.8 Hz | 2H | -CH₂OH |

| 4.06 | q | 2H | -OCH₂CH₃ |

| 2.02 | s | 1H | -OH |

| 1.20 | t | 3H | -OCH₂CH₃ |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the spectrum of this compound, the carbon atoms of the benzene (B151609) ring appear in the downfield region. The carbon bearing the fluorine atom exhibits a large coupling constant with the fluorine nucleus (¹JCF). The carbon atoms are assigned based on their chemical shifts and coupling to fluorine. The benzylic carbon (CH₂OH) resonates at approximately δ 65.4 ppm. The carbons of the ethoxy group appear at around δ 64.0 ppm (-OCH₂) and δ 14.7 ppm (-OCH₂CH₃).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.3 (d, JCF = 245.5 Hz) | C-F |

| 146.1 | C-OR |

| 138.3 | C-CH₂OH |

| 119.5 (d, JCF = 24.0 Hz) | Ar-C |

| 115.3 (d, JCF = 21.0 Hz) | Ar-C |

| 97.9 | Ar-C |

| 65.4 | -CH₂OH |

| 64.0 | -OCH₂CH₃ |

| 14.7 | -OCH₂CH₃ |

d = doublet

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shift of this signal provides definitive evidence for the presence of the fluorine atom and its electronic environment within the benzene ring.

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group, and between the benzylic protons and the hydroxyl proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, the benzylic protons at δ 4.87 ppm to the carbon at δ 65.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for piecing together the entire structure. For example, correlations would be expected between the benzylic protons and the aromatic carbons, and between the ethoxy protons and the aromatic carbon to which the ethoxy group is attached.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 3100-2850 cm⁻¹. The C-O stretching of the alcohol and the ether would be observed in the 1250-1000 cm⁻¹ region. The C-F stretch would likely appear as a strong band in the 1100-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1600-1450 | C=C stretch | Aromatic |

| 1250-1200 | C-O stretch | Aryl ether |

| 1100-1000 | C-F stretch | Fluoroaromatic |

| 1050-1000 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 172.07, corresponding to the molecular formula C₉H₁₁FO₂. The fragmentation pattern would likely involve the loss of a hydroxyl radical (-OH) to give a fragment at m/z 155, or the loss of the CH₂OH group to give a fragment at m/z 141. Loss of the ethoxy group would result in a fragment at m/z 127. The observation of these fragments helps to confirm the connectivity of the atoms in the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 172 | [M]⁺ |

| 155 | [M - OH]⁺ |

| 141 | [M - CH₂OH]⁺ |

| 127 | [M - OCH₂CH₃]⁺ |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction is a prerequisite for a thorough understanding of its solid-state properties. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, which are essential for a definitive analysis of its molecular and supramolecular features. In the absence of such data, the following subsections, which are designed to analyze these features, cannot be populated with factual information.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

While the molecular structure of this compound suggests the potential for various intermolecular interactions—such as hydrogen bonding involving the hydroxyl group, and potentially weak C–H···F and C–H···O interactions, as well as possible π-stacking of the phenyl rings—the absence of a determined crystal structure prevents the identification and geometric characterization of these interactions. Details regarding the strength, directionality, and role of these potential interactions in the crystal packing are therefore unavailable.

Crystal Packing and Lattice Energy Analysis

The arrangement of molecules within the crystal lattice, known as crystal packing, and the associated lattice energy, which quantifies the stability of the crystal structure, cannot be described without the fundamental crystallographic parameters. Information on the unit cell dimensions, space group, and the network of intermolecular contacts is currently not available in the public domain.

Computational Chemistry and Theoretical Modeling of 4 Ethoxy 3 Fluorophenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of (4-Ethoxy-3-fluorophenyl)methanol. These calculations offer fundamental insights into the molecule's geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Geometry optimization calculations using DFT, often with basis sets like 6-311++G(d,p), are employed to determine the most stable conformation of the molecule. nih.gov The presence of the flexible ethoxy and hydroxymethyl groups suggests the existence of multiple low-energy conformers.

The conformational landscape is largely dictated by the rotational freedom around the C(aryl)-O(ethoxy), O(ethoxy)-C(ethyl), and C(aryl)-C(methanol) bonds. The orientation of the ethoxy group relative to the phenyl ring and the positioning of the hydroxymethyl group are of particular interest. It is anticipated that the most stable conformer will exhibit a planar arrangement of the phenyl ring, with the ethoxy group oriented to minimize steric hindrance while potentially participating in weak intramolecular interactions. Studies on related fluorinated benzyl (B1604629) alcohols have shown that intramolecular hydrogen bonding between the hydroxyl proton and an ortho-fluorine atom can significantly influence conformational preferences, although this is not possible in the title compound due to the meta position of the fluorine. acs.orgnih.gov

Table 1: Predicted Dihedral Angles for the Lowest Energy Conformer of this compound (Illustrative)

| Dihedral Angle | Predicted Value (degrees) |

| C2-C1-O-C(ethyl) | ~180 |

| C1-O-C(ethyl)-C(methyl) | ~180 |

| C3-C4-C(methanol)-O | ~90 |

| H-O-C(methanol)-C4 | ~60 |

Note: These values are illustrative and based on typical findings for similar aromatic compounds. Actual values would require specific DFT calculations.

Electronic Structure and Charge Distribution

The electronic structure of this compound is significantly influenced by its substituents. The electron-donating ethoxy group increases the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the electronegative fluorine atom at the meta position withdraws electron density via the inductive effect. The interplay of these opposing electronic effects shapes the molecule's charge distribution.

Natural Bond Orbital (NBO) analysis is a common method to quantify the charge distribution on each atom. Such analysis would likely reveal a significant negative charge on the oxygen atoms of the ethoxy and hydroxyl groups, as well as on the fluorine atom. The carbon atom attached to the fluorine will carry a partial positive charge, and the aromatic ring will exhibit a complex pattern of charge distribution due to the competing substituent effects. This charge distribution is critical for understanding the molecule's intermolecular interactions and reactivity. For instance, in related benzyl alcohol derivatives, the charge distribution has been shown to be a key determinant of their biological activity. theaic.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. ejosat.com.trnih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, reflecting the sites most susceptible to electrophilic attack. The LUMO, in contrast, is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative fluorine and oxygen atoms, indicating the probable sites for nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These are representative values and would need to be confirmed by specific quantum chemical calculations for the title compound.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies, one can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions. For this compound, characteristic vibrational modes would include the O-H stretching of the alcohol, C-O stretching of the ether and alcohol, C-F stretching, and various aromatic C-H and C-C vibrations. nih.gov

Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing further validation of the predicted electronic structure and charge distribution.

Quantum Chemical Descriptors and Structure-Activity/Reactivity Relationships

Beyond HOMO-LUMO energies, a range of quantum chemical descriptors can be calculated to build quantitative structure-activity relationships (QSAR) or structure-reactivity relationships (QSRR). These descriptors provide a quantitative measure of various molecular properties. nih.govnih.gov

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I-A)/2).

Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ²/2η).

These descriptors, derived from DFT calculations, can be correlated with experimental reactivity data for a series of related compounds to predict the activity of new molecules, including this compound. For instance, in studies of phenolic compounds, such descriptors have been used to model their antioxidant activity and toxicity. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule and its interactions with the surrounding environment, such as a solvent. nih.govacs.org An MD simulation calculates the trajectory of atoms and molecules over time, based on a classical force field.

For this compound, MD simulations can be employed to study its behavior in various solvents. These simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the hydroxyl and ethoxy groups. rsc.org

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, and potentially intramolecularly, can be monitored over time.

Conformational Dynamics: MD simulations can explore the different conformations the molecule adopts in solution and the transitions between them, providing a more realistic picture than static DFT calculations.

Diffusion and Transport Properties: The movement of the molecule through the solvent can be simulated to calculate properties like the diffusion coefficient.

Understanding the solvent interactions is crucial as they can significantly influence the molecule's conformation, stability, and reactivity. For example, the hydrogen bonding capacity of the solvent can affect the acidity of the hydroxyl group and the accessibility of reactive sites. nih.gov

Molecular Docking Studies for Interaction Profiling with Biological Targets (Generalized)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The process involves predicting the binding mode and affinity, often represented as a scoring function, of the ligand to the target's binding site.

A generalized workflow for such a study on this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of Biological Targets: Potential protein targets would be identified based on therapeutic hypotheses. The 3D structures of these proteins would be obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to fit the ligand into the binding site of the target protein in various possible orientations and conformations.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed to understand the basis of the binding.

However, without specific studies on this compound, no data on its potential biological targets, binding affinities, or specific interaction profiles can be provided.

Kinetic Monte Carlo (kMC) Simulations for Reaction Kinetics and Pathway Modeling

Kinetic Monte Carlo (kMC) simulations are a powerful tool for modeling the time evolution of chemical reactions. This method is particularly useful for understanding complex reaction networks, including reaction kinetics and identifying dominant reaction pathways. A kMC simulation for the synthesis or degradation of this compound would track the probabilities of different elementary reaction steps occurring over time.

The application of kMC simulations to model the reaction kinetics of this compound would typically involve:

Defining the System: This includes specifying the reactants, intermediates, and products involved in the chemical transformation.

Identifying Elementary Reaction Steps: All possible elementary reactions (e.g., bond formation, bond breaking, diffusion) would be enumerated.

Determining Reaction Rates: The rate constants for each elementary step would be required, often obtained from quantum chemical calculations or experimental data.

Simulation Execution: The kMC algorithm would stochastically select and execute reaction events based on their respective probabilities.

Analysis of Results: The simulation would provide information on the concentration of different species over time, reaction rates, and the likelihood of different reaction pathways.

The absence of specific research on this compound in this area means that no data on its reaction mechanisms, rate-determining steps, or potential synthetic pathways derived from kMC simulations can be presented.

Derivatization and Functionalization Strategies of the 4 Ethoxy 3 Fluorophenyl Methanol Core

Systematic Exploration of Structure-Function Relationships Through Derivatization

The systematic derivatization of a core molecule like (4-ethoxy-3-fluorophenyl)methanol is a fundamental strategy in medicinal chemistry and materials science. By creating a library of related compounds, researchers can meticulously investigate structure-activity relationships (SAR) or structure-property relationships (SPR). This process involves modifying specific parts of the molecule and observing how these changes affect its function, such as biological activity or material characteristics.

For instance, in drug discovery, SAR studies on related fluorinated and ether-containing aromatic compounds have been instrumental. The exploration of analogs of various core structures has led to the identification of potent and selective inhibitors for biological targets like the dopamine (B1211576) transporter (DAT) or the presynaptic choline (B1196258) transporter (CHT). nih.govnih.gov In these studies, modifications to the aromatic ring and its substituents, or transformations of functional groups, can profoundly impact binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, the introduction of different amide moieties or alterations to ether linkages in related benzamide (B126) series has been shown to significantly influence inhibitory potency at the choline transporter. nih.gov While the specific functional role of this compound is not detailed here, the principles of derivatization to probe function remain the same. A systematic approach would involve creating analogs through the reactions described below and then screening them for a desired activity.

Strategies for Modifying the Phenyl Ring System

The substituted benzene (B151609) ring is a primary target for modification to create analogs of this compound. The existing ethoxy and fluoro substituents dictate the reactivity and regioselectivity of further substitutions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. The reactivity and orientation of this substitution are governed by the existing substituents. uci.edu

Directing Effects : The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The fluorine atom (-F) is a deactivating group due to its strong inductive electron withdrawal, but it also acts as an ortho, para-director because of resonance donation from its lone pairs. researchgate.netlibretexts.org

When both groups are present, their effects are combined. The powerful activating and directing effect of the ethoxy group dominates. Therefore, electrophilic substitution is strongly directed to the positions ortho to the ethoxy group (C2 and C6) and para to it. Since the para position (C4) is already occupied by the ethoxy group itself, and the C3 position holds the fluorine, the primary sites for electrophilic attack are the C2 and C6 positions. The position ortho to the ethoxy group and meta to the fluorine (C5) is also a potential, but likely minor, site of substitution.

Common EAS reactions that can be applied include:

Nitration : Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). youtube.comfrontiersin.org

Halogenation : Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce a bromine or chlorine atom. youtube.com

Friedel-Crafts Acylation : Using an acyl chloride (RCOCl) with a Lewis acid like AlCl₃ to introduce an acyl group (-COR).

The regioselectivity in these reactions is critical for synthesizing specifically substituted derivatives.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the this compound Core

| Position | Substituent | Activating/Deactivating | Directing Effect | Predicted Reactivity for EAS |

| C1 | -CH₂OH | Weakly Deactivating | ortho, para | Low |

| C2 | -H | - | - | High (ortho to -OEt) |

| C3 | -F | Deactivating | ortho, para | Low |

| C4 | -OEt | Activating | ortho, para | - |

| C5 | -H | - | - | Moderate (para to -CH₂OH) |

| C6 | -H | - | - | High (ortho to -OEt) |

This table provides a qualitative prediction of reactivity at different positions on the ring.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comnih.gov The this compound ring is generally electron-rich due to the ethoxy group, making classical SₙAr reactions challenging.

However, the fluorine atom can serve as a leaving group. For SₙAr to occur at the C3 position, a strong nucleophile would be required, and the reaction conditions might need to be harsh. Modern methods, such as organic photoredox catalysis, have enabled the SₙAr of unactivated fluoroarenes under milder conditions, providing a potential pathway for functionalizing this position. youtube.com In such a scenario, a nucleophile (e.g., an amine, alcohol, or thiol) could replace the fluorine atom to yield a new derivative. The success of this strategy would depend on the specific catalytic system and reaction conditions employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org To utilize these reactions, the this compound core must first be converted into a suitable substrate, typically an aryl halide or triflate.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net A practical strategy would be to first introduce an iodine or bromine atom onto the phenyl ring via electrophilic halogenation (as described in 6.2.1). This new aryl halide can then be coupled with a wide variety of aryl or vinyl boronic acids to create biaryl or styrenyl derivatives. researchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required as the starting material. This method allows for the introduction of various alkynyl groups, which are valuable functionalities in organic synthesis and materials science. beilstein-journals.orgresearchgate.net

Table 2: Example Cross-Coupling Strategy

| Step | Reaction | Reactants | Product |

| 1 | Electrophilic Iodination | This compound, I₂, HIO₃ | (4-Ethoxy-3-fluoro-5-iodophenyl)methanol |

| 2 | Suzuki-Miyaura Coupling | (4-Ethoxy-3-fluoro-5-iodophenyl)methanol, Phenylboronic acid, Pd catalyst, Base | (4'-Ethoxy-3'-fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanol |

| 2 | Sonogashira Coupling | (4-Ethoxy-3-fluoro-5-iodophenyl)methanol, Phenylacetylene, Pd/Cu catalyst, Base | (4-Ethoxy-3-fluoro-5-(phenylethynyl)phenyl)methanol |

Chemical Transformations of the Methanol (B129727) Group

The primary alcohol (-CH₂OH) group is a key site for functionalization, allowing for conversion into a range of other important chemical groups.

The oxidation of the benzylic alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. nih.govresearchgate.net These products are themselves valuable intermediates for further derivatization.

Oxidation to Aldehyde : Selective oxidation to 4-ethoxy-3-fluorobenzaldehyde (B1592500) can be achieved using mild oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). Catalytic methods, such as aerobic oxidation using a cerium(III) chloride photocatalyst or polymer-supported palladium catalysts, offer greener alternatives. researchgate.netbeilstein-journals.org

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-ethoxy-3-fluorobenzoic acid. nih.gov Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this transformation. nih.gov The resulting carboxylic acid can then be converted into esters, amides, or other acid derivatives, further expanding the library of accessible compounds. researchgate.net

Table 3: Oxidation Products of this compound

| Starting Material | Reagent/Condition | Product |

| This compound | PCC, CH₂Cl₂ | 4-Ethoxy-3-fluorobenzaldehyde |

| This compound | CeCl₃·7H₂O, Air, Light | 4-Ethoxy-3-fluorobenzaldehyde beilstein-journals.org |

| This compound | KMnO₄, NaOH, H₂O, Heat | 4-Ethoxy-3-fluorobenzoic acid |

Reduction Reactions

The synthesis of this compound itself is most commonly achieved through the reduction of its corresponding aldehyde, 4-ethoxy-3-fluorobenzaldehyde. This transformation is a fundamental step in accessing the alcohol for further derivatization.

A standard and highly effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol (B145695). This reagent is favored for its mild reaction conditions and high chemoselectivity for the carbonyl group of the aldehyde, leaving other functional groups on the aromatic ring intact. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol.

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). While effective, this method may sometimes lead to side reactions, such as dehalogenation, depending on the catalyst and reaction conditions.

A specific example of a related reduction is the asymmetric enzymatic reduction of prochiral ketones to chiral alcohols, a method that can be applied to produce enantiomerically pure alcohols. For instance, alcohol dehydrogenase from Rhodococcus erythropolis has been successfully used for the reduction of poorly water-soluble ketones, achieving excellent enantiomeric excess (>99.9%) and high conversion rates (>98%). researchgate.net Such biocatalytic methods offer a green and highly selective alternative for producing chiral benzylic alcohols.

Table 1: Representative Reduction Reactions for the Synthesis of Substituted Benzyl (B1604629) Alcohols

| Precursor | Reagents and Conditions | Product | Notes |

| 4-Ethoxy-3-fluorobenzaldehyde | NaBH₄, Methanol, Room Temperature | This compound | A standard, high-yield laboratory method. |

| 4-Ethoxy-3-fluorobenzaldehyde | H₂, Pd/C, Ethanol, Room Temperature | This compound | Catalytic hydrogenation; conditions may need optimization to avoid side reactions. |

| Prochiral Ketone | Alcohol Dehydrogenase (Rhodococcus erythropolis) | Chiral Alcohol | Demonstrates the potential for stereoselective synthesis. researchgate.net |

Esterification and Etherification

The hydroxyl group of this compound is a prime site for derivatization through esterification and etherification, leading to a diverse range of functionalized molecules with modified properties.

Esterification: The formation of esters from this compound can be readily achieved through reaction with various acylating agents. A common method involves the reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are typically high-yielding and proceed under mild conditions. For instance, reaction with acetyl chloride would yield (4-ethoxy-3-fluorophenyl)methyl acetate. The introduction of different ester groups can significantly impact the lipophilicity and metabolic stability of the parent molecule.

Etherification: The Williamson ether synthesis is a classic and widely used method for the preparation of ethers from alcohols. organic-chemistry.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. For example, reacting the sodium salt of this compound with methyl iodide would produce 1-(methoxymethyl)-4-ethoxy-3-fluorobenzene. The choice of base and solvent is critical to the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being employed.

An efficient, chemoselective method for the etherification of benzyl alcohols in the presence of other hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.org

Table 2: General Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | Key Considerations |

| Esterification | Acid Chloride, Pyridine | Ester | High yield, mild conditions. |

| Etherification (Williamson) | NaH, Alkyl Halide, DMF | Ether | SN2 mechanism; requires a strong base and a suitable alkyl halide. organic-chemistry.org |

| Chemoselective Etherification | TCT, DMSO, Methanol/Ethanol | Ether | Selective for benzylic alcohols. organic-chemistry.org |

Modifications Involving the Ethoxy Moiety

The ethoxy group on the this compound core can also be a target for chemical modification, primarily through cleavage to reveal a phenolic hydroxyl group. This transformation can be a crucial step in the synthesis of certain biologically active compounds, as the resulting phenol (B47542) can serve as a handle for further functionalization or may be essential for receptor binding.

The cleavage of aryl ethers, such as the ethoxy group in this case, is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether linkage. In the case of an ethyl ether, this results in the formation of the corresponding phenol and ethyl halide.

More recently, methods for the selective demethylation and, by extension, de-ethoxylation of aryl methyl/ethyl ethers have been developed using milder reagents. For instance, Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective for this purpose. google.com Additionally, some iodine-based oxidizing agents have been shown to selectively cleave aryl methyl ethers. rsc.org These methods offer greater functional group tolerance compared to the harsh conditions of strong mineral acids.

Table 3: Methods for the Cleavage of the Ethoxy Group

| Reagent | Conditions | Product | Notes |

| Hydrobromic Acid (HBr) | Reflux | 4-Fluoro-2-(hydroxymethyl)phenol | Standard but harsh conditions. |

| Aluminum Chloride (AlCl₃) | Organic Solvent, Room Temperature | 4-Fluoro-2-(hydroxymethyl)phenol | Milder Lewis acid-mediated cleavage. google.com |

| Boron Tribromide (BBr₃) | Dichloromethane, Low Temperature | 4-Fluoro-2-(hydroxymethyl)phenol | A common and effective reagent for ether cleavage. |

Synthesis of Complex Heterocyclic Systems Incorporating the (4-Ethoxy-3-fluorophenyl) Fragment

The (4-Ethoxy-3-fluorophenyl) fragment, often derived from its corresponding aldehyde or alcohol, is a valuable synthon for the construction of complex heterocyclic systems. The presence of the fluoro and ethoxy substituents can impart desirable properties to the final heterocyclic compounds, influencing their biological activity and metabolic profile.

Pyrimidines: Substituted pyrimidines, a class of heterocycles with a wide range of biological activities, can be synthesized from chalcones derived from 4-ethoxy-3-fluorobenzaldehyde. ijprajournal.com The chalcone, prepared by the Claisen-Schmidt condensation of the aldehyde with an appropriate ketone, can be condensed with guanidine (B92328) nitrate (B79036) in the presence of a base to yield the corresponding aminopyrimidine. ijprajournal.com Further functionalization of the amino group allows for the generation of a library of pyrimidine (B1678525) derivatives.